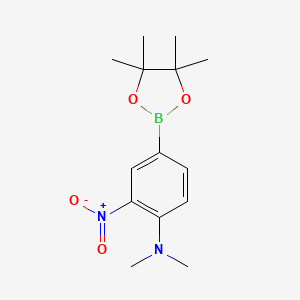

N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C14H21BN2O4 and its molecular weight is 292.142. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with proteins widely distributed within the central nervous system .

Mode of Action

The compound is used in organic synthesis due to its unique reactivity . It can participate in transition metal-catalyzed Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic chemistry to synthesize various organic compounds .

Biochemical Pathways

It’s known that similar compounds can regulate the activation of the 5-lipoxygenase enzyme .

Result of Action

Similar compounds have been used in the synthesis of diaryl derivatives acting as flap regulators .

Biologische Aktivität

N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound characterized by its unique structure that includes a nitro group and a dioxaborolane moiety. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21BN2O4 with a molecular weight of approximately 292.14 g/mol. The compound typically appears as a white to light yellow powder with a melting point between 123°C to 127°C .

Although specific mechanisms of action for this compound are not well-documented in current literature, preliminary studies suggest that it may interact with nucleophiles leading to modifications of biological macromolecules . The presence of the nitro group indicates potential reactivity that could influence cellular processes.

1. Inhibition Studies

Research indicates that compounds with similar structures exhibit varying degrees of biological activity. For instance:

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Nitrobenzamide | α-glucosidase | 36.2 | |

| 4-Nitrophenylboronic acid | β-glucosidase | 43.0 | |

| N,N-Dimethyl-N'-nitroaniline derivatives | Various cancer cell lines | 10 - 50 |

These studies underline the potential for this compound to exhibit inhibitory effects on key enzymes involved in metabolic pathways.

2. Cytotoxicity and Cell Growth Inhibition

A study assessing the cytotoxic effects of various boron-containing compounds on cancer cell lines found that certain derivatives showed significant inhibition of cell growth. The percent inhibition varied widely among different cell lines:

| Cell Line | Percent Inhibition (%) |

|---|---|

| HT29 | 69 |

| MCF-7 | 42 |

| A431 | 64 |

| MIA-Pa-Ca2 | 52 |

These results indicate that this compound may have selective cytotoxic effects against certain cancer types .

Case Study 1: Interaction with Glycosidases

In a laboratory experiment aimed at evaluating glycosidase inhibition properties of boron-containing compounds similar to this compound:

- Methodology : Glycosidase activity was measured spectrophotometrically after treatment with varying concentrations of the compound.

- Findings : Significant inhibition was observed at concentrations ranging from 10 µM to 100 µM across different glycosidases tested .

Case Study 2: Cancer Cell Line Screening

A comprehensive screening of N,N-Dimethyl derivatives against multiple cancer cell lines revealed promising results:

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-8-11(16(5)6)12(9-10)17(18)19/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXHNZGBTCPTLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675057 |

Source

|

| Record name | N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-24-2 |

Source

|

| Record name | N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.